BenchChemオンラインストアへようこそ!

Debromohymenialdisine

Cell cycle checkpoint DNA damage response Chk1

Debromohymenialdisine (DBH, also known as 10Z-debromohymenialdisine or SKF-108753) is a pyrroloazepine alkaloid originally isolated from marine sponges of the genus Stylissa. This compound functions as an ATP-competitive kinase inhibitor that targets the G2 DNA damage checkpoint with an IC50 of 8 μM.

Molecular Formula C11H11N5O2
Molecular Weight 245.24 g/mol
CAS No. 125118-55-0
Cat. No. B1141941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDebromohymenialdisine
CAS125118-55-0
Molecular FormulaC11H11N5O2
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=CN2
InChIInChI=1S/C11H11N5O2/c12-11-15-8(10(18)16-11)6-2-4-14-9(17)7-5(6)1-3-13-7/h1,3,13H,2,4H2,(H,14,17)(H3,12,15,16,18)/b8-6-
InChIKeyJYRJOQGKGMHTOO-VURMDHGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Debromohymenialdisine (CAS 125118-55-0): A Dual Chk1/Chk2 Inhibitor from Marine Sponges for Cell Cycle Research Procurement


Debromohymenialdisine (DBH, also known as 10Z-debromohymenialdisine or SKF-108753) is a pyrroloazepine alkaloid originally isolated from marine sponges of the genus Stylissa [1]. This compound functions as an ATP-competitive kinase inhibitor that targets the G2 DNA damage checkpoint with an IC50 of 8 μM . DBH is distinguished from its close structural analog hymenialdisine by the absence of a bromine atom at the 3-position of the pyrrole ring, a modification that fundamentally alters its kinase selectivity profile and cellular activity [2].

Debromohymenialdisine (CAS 125118-55-0) Cannot Be Replaced by Hymenialdisine or Generic Chk Inhibitors Without Altering Experimental Outcomes


Debromohymenialdisine exhibits a unique combination of kinase inhibition properties that fundamentally distinguish it from brominated analogs and other checkpoint kinase inhibitors. Unlike hymenialdisine (HMD), which demonstrates 29-fold selectivity for Chk2 over Chk1 [1], DBH inhibits both Chk1 and Chk2 with near-equivalent potency (IC50 of 3 μM and 3.5 μM, respectively) [2]. Furthermore, DBH does not inhibit ATM or ATR kinases, in contrast to many other G2 checkpoint inhibitors that block these upstream sensors . This selective downstream targeting profile makes DBH a mechanistically distinct tool compound; substituting DBH with HMD, 10Z-hymenialdisine, or alternative Chk inhibitors would fundamentally change the kinase inhibition pattern and cellular response being studied, rendering cross-study comparisons invalid and experimental conclusions unreliable.

Debromohymenialdisine (CAS 125118-55-0) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Debromohymenialdisine vs. Hymenialdisine: Divergent Chk1/Chk2 Selectivity Profiles Quantified

Debromohymenialdisine (DBH) inhibits Chk1 and Chk2 with nearly identical potency, whereas hymenialdisine (HMD) demonstrates pronounced Chk2 selectivity. Specifically, HMD displays 29-fold selectivity for Chk2 (IC50 = 8 nM) over Chk1 (IC50 = 237 nM) [1]. In contrast, DBH inhibits Chk1 with an IC50 of 3 μM and Chk2 with an IC50 of 3.5 μM, representing a selectivity ratio of only ~1.2-fold [2]. This fundamental difference in kinase selectivity arises from the absence of bromine in DBH, which alters the compound's binding interactions within the kinase ATP-binding pocket. For researchers studying dual Chk1/Chk2 inhibition or comparing checkpoint pathway contributions, substituting HMD for DBH would introduce a 29-fold bias toward Chk2 inhibition that fundamentally changes the experimental system.

Cell cycle checkpoint DNA damage response Chk1 Chk2 kinase selectivity

Debromohymenialdisine vs. 10Z-Hymenialdisine: MEK-1 Inhibitory Potency Differs by 147-Fold

In the Raf/MEK-1/MAPK signaling cascade assay, debromohymenialdisine (DBH) exhibits only moderate MEK-1 inhibitory activity with an IC50 of 881 nM . In stark contrast, its 10Z-hymenialdisine analog demonstrates potent MEK-1 inhibition with an IC50 of 6 nM under the same assay conditions [1]. This 147-fold difference in potency is directly attributable to the presence of bromine in 10Z-hymenialdisine, which significantly enhances binding affinity for the MEK-1 active site. For researchers investigating MAPK pathway inhibition, this quantitative difference is critical: DBH at concentrations sufficient to inhibit Chk1/Chk2 (3–8 μM) will also partially inhibit MEK-1, whereas 10Z-hymenialdisine will achieve near-complete MEK-1 inhibition at nanomolar concentrations. Substituting one compound for the other without accounting for this potency difference would produce fundamentally different cellular responses.

MAPK signaling MEK-1 Raf/MEK/MAPK cascade kinase inhibitor profiling

Debromohymenialdisine Selectively Spares ATM and ATR Kinases Unlike Many G2 Checkpoint Inhibitors

A key differentiator of debromohymenialdisine (DBH) relative to many other G2 DNA damage checkpoint inhibitors is its lack of activity against the upstream sensor kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM-Rad3-related protein). In vitro kinase assays demonstrated that DBH at concentrations up to 100 μM does not significantly inhibit ATM, ATR, or DNA-dependent protein kinase (DNA-PK) [1]. This selectivity profile is explicitly noted in vendor technical documentation as distinguishing DBH from other checkpoint inhibitors that inhibit ATM/ATR . In contrast, many small-molecule checkpoint inhibitors (e.g., caffeine, wortmannin, KU-55933) exert their effects at least partially through ATM/ATR inhibition. This mechanistic distinction means DBH blocks two major branches of the checkpoint pathway downstream of ATM without affecting the primary DNA damage sensors, providing a cleaner tool for dissecting downstream checkpoint signaling without confounding upstream inhibition.

ATM ATR DNA damage checkpoint kinase selectivity G2 arrest

Debromohymenialdisine vs. Hymenialdisine and 3-Bromohymenialdisine: Superior Cytotoxicity Quantified in L5178y Lymphoma Cells

In a comparative cytotoxicity screen using L5178y mouse lymphoma cells, debromohymenialdisine (DBH) demonstrated superior potency relative to its brominated analogs. DBH exhibited an ED50 of 1.8 μg/mL, whereas hymenialdisine and 3-bromohymenialdisine were approximately two-fold less potent, both showing ED50 values of 3.9 μg/mL [1]. The remaining alkaloids isolated from the same sponge (Axinella carteri) were inactive against this cell line. This 2.2-fold enhancement in cytotoxic potency for the debrominated analog contrasts with the trend observed for MEK-1 inhibition, where bromination substantially increased potency. These data demonstrate that the structure-activity relationship for cytotoxicity does not parallel that for isolated kinase inhibition, highlighting DBH's unique pharmacological profile and its potential value as a lead compound for further medicinal chemistry optimization.

Cytotoxicity L5178y lymphoma ED50 anticancer screening

Debromohymenialdisine Kinase Selectivity Panel: Broad Inhibitory Profile Across GSK3β, CDK5, and Brk

Beyond its primary Chk1/Chk2 inhibition, debromohymenialdisine (DBH) exhibits measurable activity against several additional kinases that may be relevant for experimental interpretation. Kinase profiling data from ProbeChem indicate that DBH inhibits GSK3β with an IC50 of 1.39 μM, CDK5/p25 with an IC50 of 9.12 μM, and protein tyrosine kinase 6 (Brk/PTK6) with an IC50 of 0.6 μM, while not significantly affecting ATM and ATR . In contrast, hymenialdisine (HMD) demonstrates nanomolar activity against CDKs, GSK3β, and CK1, and micromolar activity against Chk1 [1]. This comparative profiling reveals that the debrominated scaffold (DBH) and brominated scaffold (HMD) exhibit distinct polypharmacology signatures. For researchers using DBH at concentrations of 1–10 μM, off-target inhibition of GSK3β, CDK5, and Brk should be anticipated and accounted for in experimental design, whereas HMD at nanomolar concentrations will preferentially engage a different set of kinases including CDKs and CK1.

Kinase profiling GSK3β CDK5 Brk PTK6 polypharmacology

Debromohymenialdisine (CAS 125118-55-0): Evidence-Backed Research and Industrial Application Scenarios


Dual Chk1/Chk2 Inhibition Studies Requiring Balanced Target Engagement

Debromohymenialdisine is uniquely suited for research requiring simultaneous inhibition of both Chk1 and Chk2 with near-equivalent potency. Unlike hymenialdisine, which demonstrates 29-fold selectivity for Chk2 over Chk1, DBH inhibits Chk1 (IC50 = 3 μM) and Chk2 (IC50 = 3.5 μM) with a selectivity ratio of only ~1.2-fold [1]. This balanced inhibition profile makes DBH the preferred tool compound for studies designed to compare the relative contributions of Chk1 versus Chk2 in DNA damage checkpoint signaling, or for experiments where dual inhibition is the intended pharmacological intervention. Researchers should note that at concentrations achieving full Chk1/Chk2 inhibition (≥10 μM), DBH will also inhibit GSK3β (IC50 = 1.39 μM) and Brk (IC50 = 0.6 μM) .

Downstream Checkpoint Pathway Dissection Without ATM/ATR Confounding

For studies aimed at isolating the functions of the downstream Chk1/Chk2 effector kinases without perturbing upstream DNA damage sensors, DBH provides a cleaner pharmacological tool than alternative G2 checkpoint inhibitors. DBH does not inhibit ATM, ATR, or DNA-PK at concentrations up to 100 μM [1], whereas many other checkpoint inhibitors (including caffeine and wortmannin) exert part of their effects through ATM/ATR blockade. This selectivity allows researchers to specifically interrogate Chk1/Chk2-mediated checkpoint signaling without confounding inhibition of the primary DNA damage sensors. This property is particularly valuable in radiation biology studies where ATM activation is a critical early event in the DNA damage response .

Intestinal Inflammation Models Leveraging NF-κB Pathway Modulation

DBH has demonstrated anti-inflammatory activity in an intestinal in vitro model using a transwell co-culture system of Caco-2 epithelial cells and THP-1 macrophages. At concentrations of 1–5 μM, DBH attenuated LPS-induced production of IL-6, IL-1β, PGE2, and TNF-α, and downregulated iNOS and COX-2 expression via inhibition of NF-κB nuclear translocation [1]. These findings support the use of DBH as a pharmacological probe in inflammatory bowel disease (IBD) research. Notably, DBH also promoted Nrf2 nuclear translocation and increased HO-1 expression, suggesting dual anti-inflammatory and cytoprotective mechanisms . Researchers should be aware that these effects occur at concentrations that also partially inhibit Chk1/Chk2 and GSK3β.

Chk2 Inhibitor Scaffold Optimization and SAR Studies

DBH serves as a validated starting scaffold for medicinal chemistry programs aimed at developing Chk2-selective inhibitors. Research has demonstrated that slight modifications to the DBH scaffold can induce strong selectivity for Chk2 over Chk1, enabling the development of Chk2-selective tool compounds and potential therapeutic leads [1]. The DBH-derived Chk2 inhibitors described in the literature can serve as drug templates or molecular tools to gain insight into Chk2-mediated radioprotection. Procurement of authentic DBH is essential for establishing baseline activity in SAR campaigns, as synthetic analogs must be benchmarked against the parent natural product to quantify selectivity improvements. The availability of multiple crystal structures of DBH bound to Chk2 (PDB 2CN8), CLK1 (PDB 1Z57), and ACK1 (PDB 1U4D) provides structural guidance for rational analog design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Debromohymenialdisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.